molecular formula C19H18N6O B284431 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

货号 B284431
分子量: 346.4 g/mol
InChI 键: PJYGKNMVEVDEFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of pyrimidine derivatives and has been studied for its potential use in various therapeutic applications.

作用机制

The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it has been shown to bind to specific receptors in the brain and modulate the activity of neurotransmitters such as GABA and glutamate. This modulation of neurotransmitter activity is thought to be responsible for the compound's anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been studied extensively. It has been shown to have antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anticonvulsant activity by modulating the activity of neurotransmitters in the brain. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

实验室实验的优点和局限性

The compound 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. Additionally, it has been extensively studied for its pharmacological properties and has been shown to have potential therapeutic applications in various diseases. However, the compound also has several limitations. It is not very soluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.

未来方向

There are several future directions for the study of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One direction is to study its potential use in cancer therapy in more detail. Another direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to design experiments to study its effects in vivo. Finally, more research is needed to optimize the synthesis method of the compound to improve its solubility and yield.

合成方法

The synthesis of 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 6-aminopyridine-3-carboxylic acid with 2-methylphenyl isocyanate in the presence of triethylamine. The resulting product is then reacted with methyl iodide to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

科学研究应用

The compound 5-methyl-N-(2-methylphenyl)-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential use in various therapeutic applications. It has been shown to have antitumor activity and has been studied for its potential use in cancer therapy. It has also been shown to have anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

属性

分子式

C19H18N6O

分子量

346.4 g/mol

IUPAC 名称

5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H18N6O/c1-12-6-3-4-8-15(12)24-18(26)16-13(2)23-19-21-11-22-25(19)17(16)14-7-5-9-20-10-14/h3-11,17H,1-2H3,(H,24,26)(H,21,22,23)

InChI 键

PJYGKNMVEVDEFR-UHFFFAOYSA-N

手性 SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CN=CC=C4)C

SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CN=CC=C4)C

规范 SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CN=CC=C4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。